1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
Structural Insights from Kinase-Inhibitor Complexes
X-ray crystallography of analogous compounds bound to kinases reveals critical interactions:
- The pyrrolopyridine core occupies the ATP-binding pocket, with the methyl group at position 1 stabilizing hydrophobic interactions with nonpolar residues.
- The carboxylic acid moiety engages in hydrogen bonding with backbone amides (e.g., Met1160 in Met kinase), anchoring the inhibitor to the hinge region.
- Substituents at position 6 modulate selectivity; bulkier groups improve potency against specific kinases like MPS1 by inducing conformational changes in the activation loop.
| Kinase Target | Inhibitor Derivative | IC₅₀ (nM) | Key Structural Features |
|---|---|---|---|
| Met | Compound 2 | 1.8 | 2-Pyridone, acylurea |
| MPS1 | Compound 65 | 0.04* | N-1 carbamate, 6-CO₂H |
| VEGFR-2 | Compound 2 | 27 | Pyrrolopyridine core |
*Cellular GI₅₀ in HCT116 cells.
These findings underscore the scaffold’s adaptability. In MPS1 inhibitors, the carboxylic acid group synergizes with carbamate substituents to enforce an ordered activation loop conformation, rendering the kinase inactive. Such mechanistic insights guide the rational design of isoform-selective inhibitors.
Significance in the Pyrrolopyridine Pharmacophore Landscape
Pharmacophore models for multidrug resistance-associated protein 1 (MRP1) modulators and kinase inhibitors highlight the importance of hydrogen bond acceptors, hydrophobic regions, and aromatic systems. 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid satisfies these criteria:
- Hydrogen bond acceptors : The carboxylic acid and pyridine nitrogen provide two acceptor sites, aligning with pharmacophore requirements for MRP1 modulation.
- Lipophilicity : The methyl group enhances membrane permeability, critical for intracellular kinase targeting.
- Aromaticity : The fused bicyclic system enables π-π stacking with tyrosine or phenylalanine residues in kinase active sites.
Comparative Analysis of Pyrrolopyridine Derivatives
The compound’s derivatives exhibit distinct pharmacodynamic profiles based on substituent effects:
For instance, bromination at position 4 in the analog 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid augments hydrophobic interactions with kinase pockets, as seen in fibroblast growth factor receptor (FGFR) inhibitors. However, the methyl-carboxylic acid combination in the parent compound balances polarity and lipophilicity, making it preferable for oral bioavailability.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-4-6-2-3-7(9(12)13)10-8(6)11/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWBWWKSKVGXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a pyrrole derivative with a pyridine derivative can be achieved using reagents such as trifluoroacetic acid or sodium hydride .
Industrial Production Methods
Industrial production methods for 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and improved safety. Additionally, the use of catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.18 g/mol
- Structure : The compound features a pyrrolo-pyridine core which is significant for its interaction with biological targets.
The compound has demonstrated various biological activities, including:
- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that it can inhibit the proliferation of breast cancer cells (4T1) and induce apoptosis.
- Modulation of Biological Pathways : It is being explored for its potential to modulate various biological pathways, which may lead to therapeutic applications in treating diseases related to FGFR dysregulation.
Medicinal Chemistry
1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the development of new therapeutic agents targeting specific diseases, particularly those involving FGFR signaling pathways.
Oncology Research
The compound's ability to inhibit FGFR makes it a candidate for further studies in oncology. Researchers are investigating its efficacy against various cancer types, particularly those that exhibit aberrant FGFR signaling.
Biochemical Studies
The compound is being studied for its interactions with enzymes and proteins within cellular environments. Its potential to influence cell signaling pathways and gene expression could provide insights into cellular metabolism and function.
Case Studies and Research Findings
Several studies have documented the effects and potential applications of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid:
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Ring junction differences : The [2,3-b] vs. [2,3-c] designation affects π-π stacking and binding affinity in drug-receptor interactions. For example, [2,3-c] isomers (e.g., 5-chloro derivative) exhibit distinct reactivity due to altered electron density .
- Substituent effects : The N-methyl group in the target compound enhances metabolic stability compared to unmethylated analogs (e.g., CAS 898746-35-5) . Methoxy or chloro substituents (e.g., CAS 1190317-61-3) increase molecular weight and hydrophobicity, impacting solubility .
Pharmacological and Industrial Relevance
- Medicinal chemistry : The N-methyl group in the target compound reduces susceptibility to oxidative metabolism, making it a preferred scaffold in drug discovery .
- Building blocks : Derivatives like 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190317-61-3) are used in fluorescence probes due to their planar aromatic systems .
- Natural analogs : Alkaloids such as rhoifolinic acid (CAS R-88) share a furopyridine-carboxylic acid structure but lack the methyl group, highlighting the uniqueness of synthetic pyrrolopyridines .
Research Findings and Data Gaps
- Spectral data : While NMR and MS data are reported for analogs like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids , specific characterization of the target compound is lacking in the provided evidence.
- Contradictions : lists conflicting CAS numbers for [2,3-b] vs. [3,2-b] isomers, underscoring the need for precise regiochemical verification.
Biological Activity
1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS No. 1418128-92-3) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This unique structure imparts notable chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has been investigated for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
- Molecular Formula : C9H8N2O2
- Molecular Weight : 176.17 g/mol
- IUPAC Name : 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
The biological activity of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may modulate various signaling pathways through receptor interactions, leading to altered cellular responses .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. It has demonstrated significant activity against various bacterial strains:
| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | 2 |
| Escherichia coli | 3.12 - 12.5 | 2 |
These findings suggest that this compound could serve as a lead for developing new antibacterial agents .
Anticancer Potential
The compound's anticancer potential has also been explored, particularly in targeting cancer cell lines. In vitro studies indicate that it may inhibit proliferation in several cancer types by inducing apoptosis and disrupting cell cycle progression .
Case Studies
- Study on Antibacterial Activity : A recent research article evaluated the antibacterial efficacy of various pyrrole derivatives, including the target compound. The study found that compounds with structural similarities exhibited MIC values comparable to established antibiotics, suggesting their potential use in treating resistant bacterial infections .
- Anticancer Research : Another study focused on the compound's effects on cancer cell lines such as HeLa and L929. The results indicated that treatment with the compound led to a significant reduction in cell viability, highlighting its potential as an anticancer therapeutic .
Synthesis and Derivatives
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves cyclization reactions under acidic or basic conditions using pyrrole and pyridine derivatives as precursors . Variations in synthesis have led to the development of several derivatives with enhanced biological activities.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid?
- The synthesis typically involves cyclization or condensation reactions. For example, pyrrolopyridine derivatives are often synthesized by reacting substituted pyrroles with carbonitriles under acidic conditions (e.g., acetic acid as a solvent). A related compound, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, was synthesized via cyclization of 2-amino-1H-pyrrole with carbonitriles . Adapting this method, methyl groups can be introduced via alkylation or Suzuki coupling using boronic acid derivatives .
Q. How is the purity and structural integrity of this compound verified in synthetic workflows?
- High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation. For example, a related pyrrolopyridine-carboxylic acid derivative (compound 276) showed distinct -NMR signals at δ 12.25 (s, 1H, NH), 8.20 (d, 1H, aromatic), and 2.33 (s, 3H, CH) in DMSO-d. ESIMS data (m/z: 309.9) further confirmed the molecular ion .
Q. What biological activities are associated with pyrrolopyridine-carboxylic acid derivatives?
- These compounds are explored as enzyme inhibitors (e.g., D004791 classification) and show potential in targeting metabolic or signaling pathways. For instance, analogs exhibit antitumor activity, as evidenced by in vitro assays using derivatives with trifluoromethyl groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents?
- Substituents like trifluoromethyl or halogens often require careful control of reaction conditions. For example, using Pd-catalyzed cross-coupling reactions with boronic acids (e.g., (1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid) improves regioselectivity . Microwave-assisted synthesis may enhance yields for sterically hindered intermediates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:
- Dose-response validation : Replicate assays using standardized protocols.
- Metabolic stability testing : Evaluate compound stability in physiological buffers.
- Off-target profiling : Use kinase or receptor panels to rule out nonspecific interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Key modifications include:
- Carboxylic acid bioisosteres : Replace the carboxyl group with tetrazoles or sulfonamides to improve bioavailability.
- Heterocyclic substitutions : Introduce pyrazole or imidazole rings to enhance binding affinity. For example, compound 283 (3-methyl-4-(6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid) showed improved antitumor activity (ESIMS m/z: 311.1) .
Methodological Considerations
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients is widely used. For scale-up, recrystallization from ethanol/water mixtures achieves >95% purity, as demonstrated for 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 934568-20-4) .
Q. How should researchers handle hygroscopic or light-sensitive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
